molecular formula C6H7ClF3N3 B13129313 [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride

[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride

Cat. No.: B13129313
M. Wt: 213.59 g/mol
InChI Key: GNNOZMPQOJKWOU-UHFFFAOYSA-N
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Description

[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is known for its trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride lies in its pyrazine ring, which provides distinct electronic properties and reactivity compared to pyridine and pyrimidine analogs. This makes it particularly valuable in specific chemical and biological research contexts .

Properties

Molecular Formula

C6H7ClF3N3

Molecular Weight

213.59 g/mol

IUPAC Name

[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-11-4(1-10)2-12-5;/h2-3H,1,10H2;1H

InChI Key

GNNOZMPQOJKWOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CN.Cl

Origin of Product

United States

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